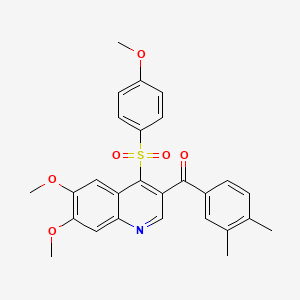

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline

Description

This quinoline derivative features a multi-substituted aromatic core with a 3,4-dimethylbenzoyl group at position 3, methoxy groups at positions 6 and 7, and a 4-methoxybenzenesulfonyl moiety at position 4 (Figure 1).

Properties

IUPAC Name |

[6,7-dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6S/c1-16-6-7-18(12-17(16)2)26(29)22-15-28-23-14-25(34-5)24(33-4)13-21(23)27(22)35(30,31)20-10-8-19(32-3)9-11-20/h6-15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASVQRNNXFVOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Functional Group Introduction:

Methoxylation: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using methanol and a strong base such as sodium hydride.

Sulfonylation: The 4-methoxybenzenesulfonyl group can be added through sulfonylation using 4-methoxybenzenesulfonyl chloride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its combination of 3,4-dimethylbenzoyl and 4-methoxybenzenesulfonyl groups. Key comparisons include:

- Sulfonyl vs. Sulfonamide/Sulfonic Acid Groups: Unlike 3-quinolinesulfonamides (e.g., 1-alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamides) , the target’s sulfonyl group may enhance metabolic stability and receptor-binding affinity due to its electron-withdrawing nature.

- Benzoyl vs. Aryl/Phenoxy Groups: The 3,4-dimethylbenzoyl group introduces steric bulk and lipophilicity compared to simpler aryl (e.g., 4k ) or nitrophenoxy substituents (e.g., Cabozantinib intermediate ). This could influence solubility and membrane permeability.

- Methoxy Positioning: The 6,7-dimethoxy pattern is conserved in bioactive quinolines (e.g., compound 18 , 8a ), suggesting a role in π-stacking interactions with enzymatic targets.

Physicochemical Properties

- Melting Points : 4k melts at 223–225°C , while Cabozantinib intermediates are typically crystalline solids . The target’s bulky substituents may raise its melting point.

- Spectral Data : Methoxy groups in similar compounds produce distinct ¹H NMR signals (δ 3.8–4.0 ppm) ; the target’s benzoyl and sulfonyl groups would add complexity in the aromatic and carbonyl regions.

Biological Activity

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this quinoline derivative involves several steps, typically starting from commercially available precursors. The process often includes:

- Formation of the Quinoline Core : Utilizing condensation reactions to form the quinoline structure.

- Substitution Reactions : Introducing the methoxy and sulfonyl groups through electrophilic aromatic substitution or nucleophilic addition.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

The detailed synthetic pathway can be referenced in patent literature and research articles that focus on similar quinoline derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, inhibiting proliferation.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. Studies indicate:

- Broad-Spectrum Efficacy : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Likely involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

Research indicates that this quinoline derivative possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis. Key findings include:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6 in cellular models.

- Reduction of Edema : In animal models, it has been shown to decrease edema in inflammatory responses.

Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls .

Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial activity, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against various bacterial strains including E. coli and S. aureus. These results suggest a potent antimicrobial profile that warrants further investigation .

Study 3: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to untreated controls, supporting its potential use as an anti-inflammatory agent .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.